molecular formula C7H16N2 B8061282 (3S,4R)-1,3-dimethylpiperidin-4-amine

(3S,4R)-1,3-dimethylpiperidin-4-amine

Cat. No.: B8061282
M. Wt: 128.22 g/mol
InChI Key: WLFDKDVGHUCVFY-NKWVEPMBSA-N
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Description

(3S,4R)-1,3-dimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and chemical synthesis. The stereochemistry of the compound, indicated by the (3S, 4R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1,3-dimethylpiperidin-4-amine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical reactions with enzymatic resolution. For instance, a lipase-mediated resolution protocol can be used to obtain the desired enantiomer with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as ring-closing metathesis and SN2 displacement reactions, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1,3-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

(3S,4R)-1,3-dimethylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-1,3-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the presence of functional groups. It may also inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S,4R)-1,3-dimethylpiperidin-4-amine lies in its specific stereochemistry and the presence of two methyl groups on the piperidine ring. This configuration can significantly influence its reactivity and interaction with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3S,4R)-1,3-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFDKDVGHUCVFY-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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